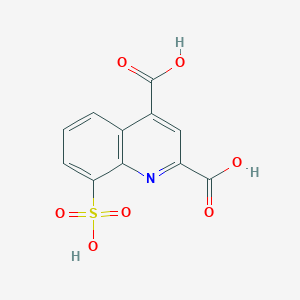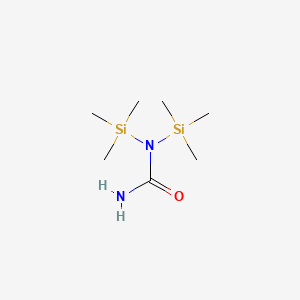
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- is a synthetic compound derived from the 5,8-quinolinedione scaffold. This compound is known for its broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties . The structure of 5,8-quinolinedione is responsible for its biological effects, making it a promising moiety for the development of bioactive agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- typically involves the introduction of the piperidinopropylamino group at the C-6 position of the 5,8-quinolinedione scaffold. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: The reaction of 5,8-quinolinedione with 3-piperidinopropylamine under basic conditions.
Reductive Amination: The reaction of 5,8-quinolinedione with 3-piperidinopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities.
化学反応の分析
Types of Reactions
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- involves its interaction with various molecular targets and pathways. The compound is known to inhibit NAD(P)H-quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox processes . This inhibition leads to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells . Additionally, the compound can interact with DNA and proteins, further contributing to its biological effects.
類似化合物との比較
5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- can be compared with other similar compounds, such as:
Streptonigrin: A natural 5,8-quinolinedione antibiotic with anticancer and antibacterial properties.
Lavendamycin: Another natural 5,8-quinolinedione derivative with similar biological activities.
Amino-quinoline-5,8-dione derivatives: Synthetic derivatives with potent antiproliferative activities.
The uniqueness of 5,8-Quinolinedione, 6-(3-piperidinopropyl)amino- lies in its specific substitution pattern and its ability to inhibit NQO1, making it a promising candidate for further research and development.
特性
CAS番号 |
35976-67-1 |
|---|---|
分子式 |
C17H21N3O2 |
分子量 |
299.37 g/mol |
IUPAC名 |
6-(3-piperidin-1-ylpropylamino)quinoline-5,8-dione |
InChI |
InChI=1S/C17H21N3O2/c21-15-12-14(17(22)13-6-4-7-19-16(13)15)18-8-5-11-20-9-2-1-3-10-20/h4,6-7,12,18H,1-3,5,8-11H2 |
InChIキー |
REFALBMIVDQKHY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCNC2=CC(=O)C3=C(C2=O)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)
![[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11835991.png)
![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11836019.png)

![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)



![(R)-4-(2-(1-Hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanone](/img/structure/B11836056.png)


